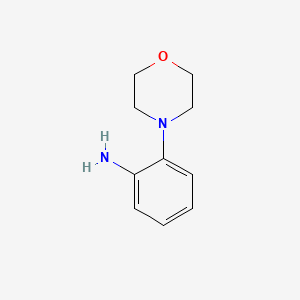

2-Morpholinoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLVAYDAHQMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352822 | |

| Record name | 2-Morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-33-1 | |

| Record name | 2-Morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB36FZG3HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Morpholinoaniline CAS number and properties

An In-Depth Technical Guide to 2-Morpholinoaniline (CAS: 5585-33-1) for Advanced Research and Drug Development

Introduction

This compound, registered under CAS number 5585-33-1, is a bifunctional organic compound featuring both a primary aromatic amine and a tertiary amine integrated within a morpholine ring.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. The aniline moiety provides a reactive site for a multitude of chemical transformations, while the morpholine group often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the resulting molecules.[2][3]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of this compound's properties, reactivity, applications, and handling protocols. The insights provided herein are intended to facilitate its effective use as a strategic building block in the synthesis of novel, high-value compounds.

Physicochemical and Structural Properties

This compound presents as a solid, typically a crystalline powder ranging in color from white to orange.[2] Its core structure consists of an aniline ring substituted at the ortho-position with a morpholine ring. This substitution pattern is critical to its chemical identity and reactivity. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5585-33-1 | [2][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [2] |

| Molecular Weight | 178.23 g/mol | |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 94 - 101 °C | [2][5] |

| Boiling Point | 120 °C @ 0.6 mmHg | [2][4] |

| Purity (Typical) | ≥97% | [2] |

| Synonyms | 2-(4-Morpholinyl)aniline, 4-(2-Aminophenyl)morpholine | [1][2] |

| SMILES String | Nc1ccccc1N2CCOCC2 | |

| InChI Key | QKWLVAYDAHQMLG-UHFFFAOYSA-N |

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic character of the aniline nitrogen. This primary amine readily participates in a variety of bond-forming reactions, including N-acylation, N-alkylation, diazotization, and, notably, nucleophilic aromatic substitution (SNAᵣ) reactions where it displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring.

A prominent application demonstrating its utility is in the synthesis of quinoline-based compounds, a scaffold of significant interest in oncology research.[6] The aniline nitrogen acts as the key nucleophile to displace a chlorine atom from a quinoline core, forming a new C-N bond and assembling the final drug-like molecule.

Sources

- 1. 5585-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 5585-33-1 [chemicalbook.com]

- 5. 2-(4-Morpholinyl)aniline, 98% | Fisher Scientific [fishersci.ca]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholinoaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoaniline, a versatile heterocyclic amine, has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique structural motif, combining an aniline core with a morpholine ring, imparts favorable physicochemical properties that are highly sought after in the design of novel therapeutic agents. The presence of the morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and provide a handle for further chemical modification, making it a privileged scaffold in drug discovery.[1] This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its applications as a key intermediate in the development of bioactive molecules.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with its appearance ranging from white to orange.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5585-33-1 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | 120 °C at 0.6 mmHg | [2] |

| Solubility | Soluble in chloroform and ethyl acetate.[4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and quality control in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of morpholine derivatives exhibit characteristic signals that can be readily assigned.[5][6][7][8][9]

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline ring and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom in the morpholine ring are typically deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom.[6][7] The aromatic protons will exhibit splitting patterns characteristic of a 1,2-disubstituted benzene ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbons of the aniline and morpholine rings. The chemical shifts of the morpholine carbons are influenced by the neighboring heteroatoms, with the carbons adjacent to oxygen appearing at a lower field than those adjacent to nitrogen.[6][7]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

-

N-H stretching: Bands in the region of 3400–3250 cm⁻¹ corresponding to the primary amine of the aniline moiety.

-

C-H stretching: Aromatic C-H stretches typically appear in the 3100–3000 cm⁻¹ region, while aliphatic C-H stretches from the morpholine ring are expected in the 3000–2850 cm⁻¹ range.

-

C=C stretching: Aromatic ring C=C stretching vibrations are typically observed in the 1600–1400 cm⁻¹ region.

-

C-N stretching: The C-N stretching of the aromatic amine will likely appear between 1335–1250 cm⁻¹.

-

C-O-C stretching: A strong band corresponding to the ether linkage in the morpholine ring is expected in the 1320–1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amines involve cleavage of the bond beta to the nitrogen atom.[10] For this compound, fragmentation of the morpholine ring and loss of neutral fragments are expected.

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[11][12]

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the synthesis of this compound from 2-bromoaniline and morpholine.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Addition of Reactants: Add anhydrous toluene to the flask, followed by 2-bromoaniline and morpholine.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the aniline nitrogen and the aromatic ring's susceptibility to electrophilic substitution. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a versatile intermediate for the synthesis of more complex molecules.

A significant application of this compound and its derivatives is in the synthesis of quinoline-based compounds, which are known to exhibit a wide range of biological activities, including anticancer properties.[12] For instance, this compound can be used as a precursor in the synthesis of analogues of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[13][14][15]

The synthesis of such analogues often involves the nucleophilic aromatic substitution of a leaving group on a quinazoline core by the amino group of a this compound derivative. This modular approach allows for the generation of a library of compounds with diverse substitutions, which can then be screened for their biological activity.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It can cause skin and eye irritation and may cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[17] All manipulations should be carried out in a well-ventilated fume hood.[17]

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[17]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its favorable physicochemical properties, coupled with its synthetic accessibility and reactivity, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

References

- Fisher Scientific. Safety Data Sheet for 4-Morpholinoaniline. (2024).

- ChemicalBook. This compound. (2025).

- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- RSC Publishing. (2023). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.

- BenchChem.

- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- ResearchGate. Tentative assignment of principal FTIR absorption bands.

- Sigma-Aldrich. This compound 97%.

- National Institutes of Health. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.

- Thieme. (2018). A New Synthesis of Gefitinib.

- BenchChem.

- ChemicalBook. 4-Morpholinoaniline CAS#: 2524-67-6.

- eGyanKosh.

- Washington St

- Science Ready.

- Ossila.

- ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. (2025).

- National Institutes of Health. (2015). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity.

- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Morpholino)aniline. (2024).

- ResearchGate.

- Santa Cruz Biotechnology. This compound.

- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- McGill University.

- Flinn Scientific. “How Toxic Is Toxic?”.

- CORE. (2024).

- Indian Institute of Science Education and Research, Kolkata.

- InterBioTox. In vivo Toxicology.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- MuriGenics. Toxicology.

- ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds.

- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- National Institutes of Health. (2021).

- National Institutes of Health. (2022).

- Preprints.org. (2023).

- Indonesian Journal of Science & Technology. (2019).

- Physical Chemistry Research. (2023).

- ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.

- MDPI. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines.

- BenchChem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

- National Institutes of Health. (2006).

- National Institutes of Health. (2020).

- TSI Journals.

- ResearchGate.

- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- PubMed Central. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.

Sources

- 1. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.de [thieme-connect.de]

- 16. fishersci.com [fishersci.com]

- 17. northmetal.net [northmetal.net]

An In-depth Technical Guide to 2-Morpholinoaniline: Structure, Synthesis, and Applications in Drug Discovery

Introduction

2-Morpholinoaniline, a key scaffold in medicinal chemistry, is a versatile building block extensively utilized in the synthesis of a wide array of biologically active molecules.[1] Its unique structural combination of an aniline moiety and a morpholine ring imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it a privileged substructure in drug design.[2][3] This technical guide provides an in-depth exploration of the structure, synthesis, and critical applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with actionable insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 5585-33-1, possesses a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol .[4][5] The structure features a morpholine ring attached to an aniline ring at the ortho position. This arrangement influences the molecule's electronic and conformational properties, which are pivotal for its reactivity and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [4][5] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| CAS Number | 5585-33-1 | [4][5] |

| Appearance | White to yellow or orange crystalline powder | [1] |

| Melting Point | 97-101 °C | [5] |

| Boiling Point | 120 °C at 0.6 mmHg | [6] |

| SMILES | Nc1ccccc1N2CCOCC2 | [5] |

| InChI | 1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | [5] |

Structural Visualization:

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Adapted from general procedures)[7][8]:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL per 1 mmol of 2-bromoaniline) followed by morpholine (1.2 equiv.).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the efficiency of the reaction. [3]Sterically hindered and electron-rich phosphine ligands, such as BINAP, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is essential for the reaction's success.

Catalytic Cycle Visualization:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, typically at higher temperatures than the Buchwald-Hartwig reaction. [9] Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Detailed Experimental Protocol (Adapted from general procedures)[10]:

-

Reaction Setup: In a round-bottom flask, combine 2-chloroaniline (1.0 equiv.), morpholine (2.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts are typically more effective than copper metal. The catalyst facilitates the coupling of the amine with the aryl halide. [11]* Base: An inorganic base like potassium carbonate is used to neutralize the hydrogen halide formed during the reaction.

-

Solvent: High-boiling polar aprotic solvents are necessary to achieve the high temperatures required for the reaction to proceed at a reasonable rate.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of oncology. Its presence often confers desirable pharmacokinetic properties and provides a key interaction point with biological targets.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the this compound moiety. This structural element can act as a hinge-binding motif, crucial for the potent and selective inhibition of various kinases involved in cancer cell proliferation and survival.

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of gefitinib involves the coupling of a quinazoline core with a substituted aniline, where derivatives of this compound can be utilized. [12][13]* Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The synthesis of imatinib and its analogues often involves intermediates derived from substituted anilines, and the morpholine group is a common feature in related kinase inhibitors. [7][14][15] The morpholine oxygen can act as a hydrogen bond acceptor, while the aniline nitrogen can act as a hydrogen bond donor, facilitating strong interactions within the ATP-binding pocket of kinases.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for synthesizing kinase inhibitors.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical. A combination of spectroscopic techniques is employed for its complete characterization.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns provide detailed structural information. [16][17] |

| ¹³C NMR | Resonances for all ten carbon atoms, with distinct chemical shifts for the aromatic carbons and the aliphatic carbons of the morpholine ring. [16][17] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the morpholine ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 178.23), along with characteristic fragmentation patterns. |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm its identity and purity.

Conclusion

This compound stands as a testament to the power of privileged structures in medicinal chemistry. Its robust synthesis, primarily through the Buchwald-Hartwig amination and Ullmann condensation, provides a reliable supply of this crucial intermediate. The favorable physicochemical properties imparted by the morpholine moiety have cemented its role in the development of numerous clinically significant drugs, particularly kinase inhibitors. This guide has provided a comprehensive overview of the structure, synthesis, and applications of this compound, offering a valuable resource for scientists engaged in the pursuit of novel therapeutics.

References

- An optimized approach in the synthesis of imatinib intermedi

- An In-depth Technical Guide to the Synthesis and Characterization of Im

- A Novel Synthesis of Anti-Cancer Drug Gefitinib

- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Gefitinib - New Drug Approvals.

- The synthesis of Imatinib Imatinib is a synthetic tyrosine...

- Ullmann condens

- This compound. Chem-Impex.

- A simple and highly efficient process for synthesis of Gefitinib and its intermedi

- CN103570633B - The preparation method of Gefitinib.

- Application Notes and Protocols: Buchwald-Hartwig Amin

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.

- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor

- Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline. Benchchem.

- New Journal of Chemistry Supporting Inform

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- This compound | CAS 5585-33-1 | SCBT. Santa Cruz Biotechnology.

- Buchwald-Hartwig Amination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- This compound | 5585-33-1. ChemicalBook.

- This compound 97 5585-33-1. Sigma-Aldrich.

- Morpholine as a Pharmaceutical Intermedi

- Ullmann Reaction. Organic Chemistry Portal.

- 1H and 13C NMR spectra of N-substituted morpholines. PubMed.

- 4-Morpholinoaniline = 98 2524-67-6. Sigma-Aldrich.

- Buchwald–Hartwig amin

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. 2-(MORPHOLIN-4-YLMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. ukm.my [ukm.my]

- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1H and 13C NMR spectra of N-substituted morpholines [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 2-Morpholinoaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-morpholinoaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We delve into their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, while also touching upon their emerging roles in neuroprotection and cardiovascular applications. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation and development of this promising class of compounds.

Introduction: The Versatility of the this compound Core

The morpholine ring is a cornerstone in drug design, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of bioactive molecules.[1] When coupled with an aniline moiety at the 2-position, the resulting this compound scaffold provides a unique three-dimensional structure that can effectively interact with a variety of biological targets. The morpholine group, with its inherent polarity and hydrogen bond accepting capabilities, often improves aqueous solubility and metabolic stability, while the aniline portion serves as a versatile anchor for further chemical modifications, allowing for the fine-tuning of biological activity. This guide will systematically explore the diverse therapeutic potential of these derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic routes, often involving the introduction of the morpholine moiety onto a pre-functionalized aniline or quinoline ring system. A common and effective method involves the nucleophilic substitution of a leaving group, such as a halogen, on an aromatic ring by morpholine.

For instance, in the synthesis of 2-morpholino-4-anilinoquinoline derivatives, a key intermediate is 4-chloro-2-morpholinoquinoline. This intermediate is prepared by the chlorination of 2-morpholinoquinolin-4-ol using a chlorinating agent like phosphorus oxychloride. Subsequent substitution of the chlorine atom with various anilines yields the desired 2-morpholino-4-anilinoquinoline derivatives.[2][3]

Experimental Protocol: Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

-

To a solution of 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (3.0 eq), heat the reaction mixture at 95 °C for 3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 2-morpholino-4-anilinoquinoline derivatives

-

Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) and the desired substituted aniline (1.2 eq) in ethanol.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-morpholino-4-anilinoquinoline derivative.

Anticancer Activity: A Primary Therapeutic Target

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including liver (HepG2), breast (MCF-7, MDA-MB-231), and others.[2][4]

Mechanism of Anticancer Action

The anticancer effects of this compound derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Flow cytometry analysis has shown that treatment with certain 3-fluoro-4-morpholinoaniline derivatives leads to an increase in the apoptotic cell population in breast cancer cell lines.[4]

-

Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline compounds have been shown to induce cell cycle arrest at the G0/G1 phase in HepG2 cells, thereby inhibiting their proliferation.[2][3]

-

Kinase Inhibition: The quinoline scaffold, often present in these derivatives, is a known pharmacophore for kinase inhibitors. For example, neratinib, a quinoline derivative, is an irreversible inhibitor of EGFR, HER2, and HER4.[2] It is plausible that this compound-containing quinolines exert their anticancer effects through similar mechanisms.

Visualizing the Anticancer Mechanism: A Proposed Signaling Pathway

Caption: Proposed anticancer signaling pathway of this compound derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | HepG2 | 11.42 | [2][3] |

| 3d | HepG2 | 8.50 | [2][3] |

| 3e | HepG2 | 12.76 | [2][3] |

| NAM-5 | MCF-7 | 1.811 | [4] |

| NAM-5 | MDA-MB-231 | 2.143 | [4] |

| NAM-7 | MCF-7 | 1.883 | [4] |

| NAM-7 | MDA-MB-231 | 4.688 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[5] Morpholine-containing compounds have shown promise as anti-inflammatory agents, and derivatives of this compound are being explored for this activity.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of iNOS and COX-2: Studies on morpholinopyrimidine and morpholine-capped β-lactam derivatives have demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5][6][7] These enzymes are critical for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

-

Suppression of Pro-inflammatory Cytokines: By inhibiting upstream signaling pathways such as NF-κB, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]

Visualizing the Anti-inflammatory Mechanism: A Proposed Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have been investigated for their antibacterial and antifungal properties, and the this compound scaffold presents a promising starting point for new antimicrobial drugs.[9][10]

Spectrum of Antimicrobial Activity

-

Antibacterial Activity: Newly synthesized morpholine derivatives have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[9][10] For example, certain morpholinoalkoxychalcones have demonstrated activity against Enterococcus faecalis.[11][12]

-

Antifungal Activity: Morpholine-containing compounds, such as amorolfine, are known antifungal agents.[2] Sila-analogues of morpholine antifungals have shown potent activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[13] Morpholinoalkoxychalcones have also displayed inhibitory potential against A. niger and C. albicans.[11][12]

Mechanism of Antimicrobial Action

The exact mechanisms of action for many this compound derivatives are still under investigation. However, based on related morpholine compounds, potential mechanisms include:

-

Inhibition of Ergosterol Biosynthesis: In fungi, morpholines can inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol reductase and sterol isomerase, leading to disruption of the fungal cell membrane.[13]

-

DNA Cleavage: Some indole-based morpholine derivatives have been suggested to exert their antibacterial activity through DNA cleavage.[3]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Emerging Biological Activities: Neuroprotection and Cardiovascular Effects

Preliminary research suggests that the therapeutic potential of this compound derivatives may extend beyond anticancer, anti-inflammatory, and antimicrobial activities.

-

Neuroprotective Potential: Both quinoline and morpholine derivatives have been investigated for their neuroprotective effects.[14][15] Given that oxidative stress is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's, the antioxidant properties of some of these compounds could be beneficial.[15][16] Certain quinoline derivatives have been predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegeneration.[15]

-

Cardiovascular Applications: Quinoline derivatives have been reported to possess cardiotonic properties.[17] While specific studies on this compound derivatives are limited, the presence of the quinoline scaffold in many of these compounds suggests a potential for cardiovascular activity that warrants further investigation.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline moiety significantly influence the biological activity. For example, in a series of 2-morpholino-4-anilinoquinoline derivatives, the presence of electron-withdrawing or electron-donating groups on the aniline ring can modulate their anticancer potency.[2]

-

Linker Length and Composition: In derivatives where the morpholine and aniline moieties are part of a larger scaffold, the linker connecting them plays a critical role. For instance, in a series of quinoline derivatives, a 2-methylene linker between the quinoline and morpholine rings resulted in better inhibition of acetylcholinesterase compared to 3- or 4-methylene linkers.[16]

-

Stereochemistry: The stereochemistry of the morpholine ring and any chiral centers in the molecule can have a profound impact on biological activity, as it dictates the three-dimensional arrangement of the pharmacophoric groups and their interaction with the target protein.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their emerging potential in neuroprotection and cardiovascular disease, makes them an attractive area for further research and development in medicinal chemistry.

Future efforts should focus on:

-

Elucidation of Mechanisms of Action: In-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

-

Expansion of Biological Screening: A broader screening of these derivatives against a wider range of therapeutic targets is warranted to uncover new applications.

-

Pharmacokinetic and In Vivo Studies: Promising lead compounds identified from in vitro studies should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models.

-

Optimization through Rational Drug Design: The structure-activity relationship data should be leveraged to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to develop novel and effective therapeutic agents for a variety of human diseases.

References

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304–3313. [Link]

-

Singh, S. B., Ondeyka, J. G., Harris, G. H., Herath, K. B., Zink, D. L., Vicente, F., & Bills, G. F. (2014). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(10), 1111–1115. [Link]

-

Heiran, R., Jarrahpour, A., & Dehghani, Z. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]

-

Di Capua, A., Stornaiuolo, M., Bonomo, M. G., Salzano, A. M., & Scala, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116202. [Link]

-

Vemula, D., Das, S., & Gundu, C. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335–19343. [Link]

-

Phan, H. M., Mai, T. T., Don, T. N. Q., Do, D. T., Thai, K. M., Tran, T. D., Truong, P., & Huynh, P. N. H. (2025). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Letters in Drug Design & Discovery, 21(1), 61-68. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304–3313. [Link]

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

Somashekhar, M., et al. (2016). Synthesis and Antimicrobial activity of 5[4(morpholin-4-yl) phenyl] 1,3,4 Oxadiazole 2-yl Sulphonyl acetohydrazide Derivatives. ResearchGate. [Link]

-

Di Capua, A., Stornaiuolo, M., Bonomo, M. G., Salzano, A. M., & Scala, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

-

Vemula, D., Das, S., & Gundu, C. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]

-

Trawińska, A., & Gzella, A. K. (2021). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 58(6), 464-469. [Link]

-

Phan, H. M., Mai, T. T., Don, T. N. Q., Do, D. T., Thai, K. M., Tran, T. D., Truong, P., & Huynh, P. N. H. (2025). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Bentham Science. [Link]

-

Bektas, H., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

-

Okoro, U. C., & Ibeji, C. C. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5). [Link]

-

Wang, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

-

Delgadillo, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 679. [Link]

-

Zhang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues. Journal of Natural Products, 86(4), 958-965. [Link]

-

Lesyk, R., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][13][17]triazino[2,3-c]quinazolines. Molecules, 27(23), 8207. [Link]

-

Barreiro, E. J., et al. (2015). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 20(11), 19688-19707. [Link]

-

Al-Hussain, S. A., & Al-Bonayan, A. M. (2017). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. [Link]

-

El-Elimat, T., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 598. [Link]

-

More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

-

Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 453-463. [Link]

-

Singh, S., & Singh, J. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery, 1-21. [Link]

-

Pérez-González, A., & Galano, A. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 26(11), 3169. [Link]

-

Schnur, R. C., et al. (1991). Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives. Journal of Medicinal Chemistry, 34(8), 2477-2489. [Link]

-

Kim, J. H., et al. (2021). The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

MDPI. (2023). Special Issue : Recent Advances in the Development of Antiviral Agents. MDPI. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Caruso, A., et al. (2021). Recent Advances in Antiviral Activities of Triterpenoids. Molecules, 26(16), 4811. [Link]

-

Ferrari, R., & Merli, E. (1997). Carnitine and its derivatives in cardiovascular disease. Progress in Cardiovascular Diseases, 40(3), 265-286. [Link]

-

Clark, J. D., & Clark, J. D. (1989). Cardiovascular Activity of Ergoline Derivatives. Taylor & Francis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

2-Morpholinoaniline: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide

Executive Summary

2-Morpholinoaniline has emerged as a cornerstone building block in modern organic synthesis, prized by researchers in both academia and industry. Its unique molecular architecture, which combines an aniline moiety with a morpholine ring, imparts advantageous physicochemical properties such as enhanced solubility and modulated reactivity. This guide provides a comprehensive overview of this compound's utility, moving beyond simple reaction schemes to explore the underlying chemical principles and strategic considerations in its application. We will delve into its pivotal role in the synthesis of complex heterocyclic systems, particularly quinazolines and quinolines, and examine its application in cornerstone palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents detailed, field-proven protocols and case studies from medicinal chemistry, illustrating its significance in the development of potent therapeutic agents, including kinase inhibitors and antitumor compounds.

Introduction to this compound: The Power of a Privileged Scaffold

The Morpholine Moiety: A Privileged Pharmacophore

The morpholine ring is a recurring motif in a multitude of approved drugs and bioactive molecules, earning it the status of a "privileged pharmacophore." Its prevalence is not coincidental; the ring offers a powerful combination of benefits for drug design. The oxygen atom acts as a hydrogen bond acceptor, while the tertiary amine provides a basic center, allowing for fine-tuning of pKa to optimize target engagement and pharmacokinetic profiles. Crucially, the morpholine scaffold often enhances aqueous solubility and metabolic stability, properties that are critical for converting a potent compound into a viable drug candidate. When appended to an aniline, as in this compound, it creates a versatile platform for constructing a diverse array of more complex molecules.

Physicochemical Properties of this compound

A thorough understanding of a building block's fundamental properties is paramount for effective reaction design and optimization. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Synonym(s) | 2-(Morpholin-4-yl)aniline; 2-(4-Morpholinyl)aniline | |

| CAS Number | 5585-33-1 | |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 97-101 °C |

Overview of Synthetic Utility

This compound's reactivity is dominated by the nucleophilic primary amine and the electron-rich aromatic ring. This dual functionality makes it an ideal precursor for a range of transformations, including:

-

Heterocyclic Synthesis: Serving as a linchpin for constructing fused ring systems like quinazolines, quinolines, and other pharmacologically relevant scaffolds.

-

Palladium-Catalyzed Cross-Coupling: The aniline nitrogen can participate in Buchwald-Hartwig amination, while the aromatic ring, if functionalized with a halide, can undergo Suzuki-Miyaura C-C bond formation.

-

Cyclization Reactions: The ortho-relationship between the amino and morpholino groups enables intramolecular cyclizations, such as the Pictet-Spengler reaction, to form complex polycyclic structures.

Core Reactivity and Synthetic Transformations

This section details the primary synthetic transformations where this compound serves as a key building block. Each subsection explains the strategic rationale behind the reaction choice and provides a validated experimental protocol.

Synthesis of Quinazoline Derivatives

The synthesis of quinazolines is a prominent application of this compound. The vicinal arrangement of the primary amine and the aromatic ring provides the ideal topology for condensation with various carbon electrophiles to form the pyrimidine ring of the quinazoline core. This scaffold is central to numerous bioactive compounds, including kinase inhibitors.

Caption: General workflow for quinazoline synthesis.

This protocol is adapted from methodologies used in the synthesis of PI3 kinase inhibitors, demonstrating a direct application in medicinal chemistry.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dioxane) in a flame-dried round-bottom flask is added benzoyl chloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Acylation: The reaction mixture is stirred at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete formation of the intermediate amide.

-

Cyclization: Phosphorus oxychloride (POCl₃, 3.0 eq) is added cautiously to the mixture. The reaction is then heated to reflux (approx. 110 °C) and maintained for 12-16 hours. The progress of the ring closure is monitored by LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 4-morpholino-2-phenylquinazoline product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-N and C-C bond formation, and this compound derivatives are excellent substrates for these powerful reactions.

This reaction is the premier method for forming carbon-nitrogen bonds. While this compound itself is the product of such a reaction (coupling morpholine with 2-haloaniline), its derivatives can be further functionalized. For instance, a bromo-substituted this compound can be coupled with another amine to build highly complex structures. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often rate-limiting.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

The Suzuki reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron species with an organohalide. A halogenated this compound derivative (e.g., 4-bromo-2-morpholinoaniline) is an ideal substrate to introduce new aryl, heteroaryl, or alkyl groups, thereby enabling rapid diversification of the core structure. The base is crucial as it activates the organoboron species, facilitating the transmetalation step.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2-morpholinoaniline (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the desired biaryl product.

Application in Medicinal Chemistry and Drug Discovery

The true value of this compound as a building block is realized in its application to the synthesis of biologically active molecules. Its derivatives have shown significant promise in targeting key pathways in cancer and other diseases.

Case Study: Synthesis of PI3 Kinase p110α Inhibitors

The PI3K pathway is frequently dysregulated in human cancers, making its inhibition a key therapeutic strategy. Researchers have synthesized and evaluated a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives as inhibitors of the p110α isoform of PI3 kinase.

The study found that a thieno[3,2-d]pyrimidine derivative, synthesized from a morpholino-substituted precursor, exhibited potent and selective inhibition of PI3K p110α.

| Compound | PI3K p110α IC₅₀ (nM) | A375 Cell Proliferation IC₅₀ (µM) |

| Thieno[3,2-d]pyrimidine 15e | 2.0 | 0.58 |

Data sourced from Hayakawa et al., Bioorg. Med. Chem., 2006.

This work underscores how the morpholine moiety can be incorporated into a heterocyclic system to produce highly potent and selective enzyme inhibitors.

Case Study: Synthesis of Novel Antitumor Agents

Recent research has focused on synthesizing novel 2-morpholino-4-anilinoquinoline derivatives and evaluating their anticancer potential against the HepG2 human liver cancer cell line. The synthesis involves the key step of nucleophilic substitution of a chlorine atom on the quinoline core with various anilines, starting from a 2-morpholinoquinolin-4-ol precursor.

The Emerging Therapeutic Potential of the 2-Morpholinoaniline Scaffold in Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The 2-morpholinoaniline core is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its unique structural and physicochemical properties, including enhanced solubility and metabolic stability conferred by the morpholine ring, make it an attractive building block for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential medicinal chemistry applications of this compound and its derivatives. We delve into its promising role in the development of anticancer, anti-inflammatory, and neuroprotective agents, supported by detailed experimental protocols, mechanistic insights, and quantitative data. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of next-generation therapeutics.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The morpholine moiety is a ubiquitous feature in a multitude of approved drugs and clinical candidates, prized for its ability to improve pharmacokinetic profiles and engage in crucial molecular interactions with biological targets.[1] When integrated into the aniline framework to form this compound, it creates a versatile scaffold with a unique three-dimensional conformation and electronic distribution. This structure serves as an excellent starting point for the development of targeted therapies across various disease areas. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the aniline portion provides a rich platform for further chemical modification, allowing for the fine-tuning of potency, selectivity, and drug-like properties. This guide will illuminate the therapeutic promise of this scaffold, with a focus on its applications in oncology, inflammation, and neurodegenerative diseases.

Synthetic Strategies for this compound and its Derivatives

The efficient synthesis of the this compound core and its analogs is paramount for extensive medicinal chemistry exploration. Several synthetic routes have been successfully employed, with the Buchwald-Hartwig amination being a particularly powerful and versatile method.

Synthesis of the Core this compound Scaffold

A robust method for the synthesis of this compound involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the coupling of an aryl halide with an amine, offering high yields and broad functional group tolerance.[2][3]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is chosen for its efficiency and mild reaction conditions compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2] The use of a palladium catalyst and a suitable phosphine ligand is crucial for the catalytic cycle to proceed efficiently.

Materials:

-

2-Fluoroaniline

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Add 2-fluoroaniline (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be readily functionalized to generate libraries of compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate in the production of the antibiotic linezolid, demonstrates a typical nucleophilic aromatic substitution approach.[4]

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

Rationale: This method utilizes a nucleophilic aromatic substitution reaction where the morpholine acts as a nucleophile, displacing a fluorine atom on the dinitrobenzene ring. The subsequent reduction of the nitro group is a standard transformation to yield the desired aniline.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution:

-

Heat a mixture of 1,2-difluoro-4-nitrobenzene and an excess of morpholine under neat conditions (without solvent).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add water to precipitate the product, 4-(2-fluoro-4-nitrophenyl)morpholine.

-

Filter, wash with water, and dry the solid.

-

-

Step 2: Nitro Group Reduction:

-

Suspend the 4-(2-fluoro-4-nitrophenyl)morpholine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 3-fluoro-4-morpholinoaniline.[4]

-

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[5] The morpholine ring is a key structural feature in many PI3K inhibitors, as its oxygen atom can form a critical hydrogen bond in the ATP-binding pocket of the enzyme.[6]

A notable example is the development of 4-morpholino-2-phenylquinazolines and related derivatives as potent and selective PI3K p110α inhibitors. One thieno[3,2-d]pyrimidine derivative in this series demonstrated an IC₅₀ value of 2.0 nM against p110α and inhibited the proliferation of A375 melanoma cells with an IC₅₀ of 0.58 µM.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.st [sci-hub.st]

- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Morpholinoaniline Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles and pharmacokinetic properties.[1] When integrated into a 2-morpholinoaniline framework, this scaffold becomes a versatile and powerful tool in the design of targeted therapeutics. This guide provides a comprehensive overview of the this compound scaffold, exploring its synthesis, key applications in oncology as a potent kinase inhibitor, and its expanding role in other therapeutic areas. We will delve into the critical structure-activity relationships (SAR) that govern its efficacy and provide detailed experimental insights to empower researchers in their drug discovery endeavors.

Part 1: The this compound Scaffold: A Privileged Core

The this compound scaffold consists of a central aniline ring substituted with a morpholine group at the 2-position. This arrangement is often part of a larger heterocyclic system, such as a quinoline or quinazoline, which are themselves recognized for a wide array of biological activities.[2][3] The significance of the morpholine moiety is multifaceted; it often improves aqueous solubility, metabolic stability, and can form crucial hydrogen bond interactions with biological targets.[4] This ability to bestow favorable drug-like properties has made the parent morpholine ring and its derivatives, like this compound, a subject of intense study and a key component in several approved and investigational drugs.[1][4] Its application spans from anticancer agents like kinase inhibitors to antimicrobials, demonstrating its remarkable versatility.[2][5]

Part 2: Synthetic Strategies for this compound Derivatives

The construction of molecules containing the this compound scaffold typically relies on robust and well-established synthetic routes. A prevalent strategy involves the late-stage introduction of the aniline component via nucleophilic aromatic substitution (SNAr). This approach is advantageous as it allows for the diversification of the aniline moiety at the end of the synthesis, enabling the rapid generation of a library of analogues for SAR studies.

General Synthetic Workflow: Quinoline-Based Derivatives

A common and effective method for synthesizing 2-morpholino-4-anilinoquinoline derivatives begins with a 2-morpholinoquinolin-4-ol precursor.[2][6] The workflow is characterized by two key transformations: chlorination of the 4-position followed by nucleophilic substitution with a desired aniline.

Caption: General synthetic scheme for 2-morpholino-4-anilinoquinoline derivatives.[6]

Experimental Protocol: Synthesis of 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide (Compound 3e)

This protocol is adapted from the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents.[2]

Step 1: Chlorination of 2-Morpholinoquinolin-4-ol (1)

-

To a round-bottom flask, add 2-morpholinoquinolin-4-ol (1 ).

-

Add phosphorus oxychloride (POCl3) in excess. Causality: POCl3 is a powerful dehydrating and chlorinating agent, essential for converting the hydroxyl group at the C4 position into a good leaving group (chloride) for the subsequent substitution reaction.

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the solution is alkaline.

-

Extract the product, 4-chloro-2-morpholinoquinoline (2 ), with an organic solvent (e.g., dichloromethane or ethyl acetate).

-